3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile
Description
This compound (IUPAC name: (3Z)-3-(2-(4-Isopropoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one) features a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a 4-isopropoxyphenyl group at position 2 and a 2-oxo-1-propylindolin-3-ylidene moiety at position 3. The isopropoxy group enhances lipophilicity, while the indolin-2-one fragment may confer bioactivity through hydrogen bonding or π-stacking interactions .
Properties
CAS No. |
5128-83-6 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C17H25NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-8H2,1-6H3 |
InChI Key |
GFYMECOPFJQEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC#N |
Origin of Product |
United States |
Preparation Methods
Phosphorus-Trichloride-Mediated Dehydration
Phosphorus trichloride (PCl₃) emerged as the most efficient promoter, achieving 92% yield in chloroform at 62°C with diethylamine as the base. The reaction proceeds via O-phosphinylation of the amide’s imidic acid tautomer, followed by base-assisted elimination (Figure 1). This method is particularly advantageous for substrates sensitive to harsh conditions, as evidenced by its success with sterically hindered phenolic amides.
Table 1: Optimization of PCl₃-Mediated Conditions
The superiority of chloroform as a solvent underscores the importance of polarity in stabilizing reactive intermediates. Microwave-assisted attempts under solvent-free conditions proved ineffective, likely due to inadequate heat distribution.
Transesterification and Byproduct Utilization
A patented method for synthesizing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane provides insights into handling phenolic intermediates relevant to nitrile production. Although the patent focuses on esterification, its purification protocols—such as recrystallization from methanol—are applicable to isolating this compound.
Key Process Parameters from Patent US4885382A:
-
Solvent System : Toluene for azeotropic removal of methanol.
-
Catalyst : Dibutyltin oxide (0.5 wt%).
-
Temperature : 170–175°C for 6 hours.
Adapting these conditions for nitrile synthesis would require substituting pentaerythritol with a cyanating agent, though this remains speculative without direct experimental data.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| PCl₃-Mediated | 92 | 40 min | High |
| P(OPh)₃/Microwave | 91 | 4 min | Moderate |
| Propionic Acid Derivatization | ~70* | 6–12 h | Low |
*Estimated based on typical amidation/cyanidation efficiencies.
The PCl₃ route offers the best balance of yield and scalability, whereas microwave-assisted methods prioritize speed at the expense of specialized equipment . Propionic acid derivatization remains underdeveloped but could gain traction with improved amidation catalysts.
Chemical Reactions Analysis
Antioxidant Mechanism and Radical Scavenging
While specific reaction pathways are not detailed in the available sources, the compound’s antioxidant activity likely involves free radical scavenging . Its phenolic hydroxyl group may undergo hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms to neutralize reactive oxygen species (ROS), a common pathway for phenolic antioxidants.
Stability and Reactivity
The steric hindrance from the di-tert-butyl groups enhances the compound’s stability, reducing susceptibility to degradation under thermal or oxidative stress. This structural feature also influences its reactivity in industrial applications, such as polymer stabilization.
Related Reactions in Analogous Compounds
For context, related compounds like pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate undergo ester exchange reactions during synthesis. For example, a patent describes the transesterification of a propionic acid alkyl ester with pentaerythritol to produce high-purity antioxidants . While this involves propionic acid derivatives rather than propanenitrile, it highlights the broader chemical behavior of similar phenolic structures.
Table: Synthesis Conditions for Related Antioxidants (Patent Example)
| Component | Amount (g) | Catalyst | Solvent | Reaction Temperature (°C) |
|---|---|---|---|---|
| Methyl ester (propionic acid derivative) | 418 | Dibutyltin oxide | Toluene | 170–175 |
| Monobutyl compound | 2.1 | |||
| Pentaerythritol | 44.2 |
Adapted from a method for synthesizing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane .
Research Findings and Applications
-
Industrial Use : The compound’s steric hindrance and antioxidant properties make it ideal for stabilizing polymers and rubbers, preventing oxidative degradation during processing.
-
Metabolic Fate : Studies on analogous compounds (e.g., propionic acid derivatives) reveal metabolism pathways involving hydrolysis to fenozan acid , a urinary biomarker of exposure .
-
Toxicity : Related antioxidants exhibit low acute toxicity (oral LD₅₀ >5000 mg/kg in rats) and no genotoxic effects, supporting their safety profile .
Scientific Research Applications
Antioxidant Properties
One of the primary applications of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile is its use as an antioxidant in polymer formulations. It is particularly effective in stabilizing polyolefins against oxidative degradation.
- Mechanism of Action : The compound acts by scavenging free radicals and preventing the oxidative chain reactions that can lead to polymer degradation. This property is crucial for enhancing the longevity and performance of plastic materials used in various industries, including packaging and automotive sectors.
- Case Study : A study demonstrated that incorporating 0.1% of this compound into polypropylene significantly improved its thermal stability and resistance to oxidation during processing at elevated temperatures .
Polymer Stabilization
In addition to its antioxidant capabilities, this compound is utilized in the stabilization of various polymers, particularly those susceptible to UV radiation.
- Applications : It is commonly used in the formulation of coatings, adhesives, and sealants where enhanced durability against environmental factors is necessary.
- Data Table: Polymer Applications
| Polymer Type | Application Area | Concentration Used | Performance Improvement |
|---|---|---|---|
| Polypropylene | Automotive parts | 0.1% | Increased thermal stability |
| Polyethylene | Packaging materials | 0.05% | Enhanced UV resistance |
| PVC | Coatings | 0.2% | Improved weatherability |
Biological Research Applications
Recent studies have highlighted the potential biological effects of this compound, particularly regarding human exposure and metabolic pathways.
- Metabolism Studies : Research involving rat models has indicated that metabolites of this compound can be detected in urine, suggesting significant human exposure through environmental sources . The identification of fenozan acid as a urinary biomarker provides insights into human exposure levels to phenolic antioxidants .
- Health Implications : Understanding the metabolism of this compound is crucial for assessing its safety and potential health impacts. The detection of metabolites in human urine emphasizes the need for further toxicological studies to evaluate any adverse effects associated with prolonged exposure.
Environmental Impact
The environmental presence of phenolic antioxidants like this compound has raised concerns regarding their persistence and potential ecological effects.
Mechanism of Action
The antioxidant activity of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups provide steric hindrance, which stabilizes the phenolic radical formed after hydrogen donation. This stabilization prevents further oxidation and degradation of the compound and the materials it protects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, yields, melting points, and spectral features of structurally related thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives:
Key Observations :
- Substituent Impact on Melting Points: Bulky or polar groups (e.g., indolin-2-one in the target compound) correlate with higher melting points (>250°C), as seen in compound 270 . Aromatic substituents (e.g., phenylamino in 5d) also elevate melting points (262–263°C) due to enhanced intermolecular interactions .
- Spectral Signatures : NH protons in the triazole or amide groups resonate at δ 13.8–14.3 ppm, a region critical for distinguishing thiazolotriazole derivatives . The target compound’s indolin-2-one moiety may introduce unique δ 7.0–8.5 ppm signals for aromatic protons.
- Synthesis Yields : Derivatives with heterocyclic substituents (e.g., furan, thiophene) exhibit moderate yields (61–64%), while indolinylidene analogs (e.g., 6a, 270) show lower yields (49–57%) due to steric hindrance .
Structural and Functional Advantages of the Target Compound
- Lipophilicity : The isopropoxy group may improve bioavailability compared to methoxy or hydroxy substituents in analogs like 2j or 5e .
Biological Activity
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile is a compound that belongs to the class of phenolic compounds, which are known for their antioxidant properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a hydroxyl group attached to a phenolic ring with two tert-butyl groups. This structure contributes to its stability and reactivity as an antioxidant.
Antioxidant Properties
Phenolic compounds, including this compound, exhibit significant antioxidant activity. They scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. A study indicated that derivatives of this compound effectively protect against oxidative damage in various biological systems .
Antifungal Activity
Recent research has highlighted the antifungal properties of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a derivative related to this compound. This compound demonstrated significant antagonistic activity against Candida albicans and Aspergillus niger. The optimization of production conditions led to a 2.48-fold increase in antifungal metabolite yield, showcasing its potential as an antifungal agent .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group in the structure allows for the donation of electrons to free radicals.
- Metal Chelation : The compound can chelate metal ions, reducing their availability for catalyzing oxidative reactions.
- Enzyme Inhibition : It may inhibit enzymes involved in the production of reactive oxygen species (ROS), thus mitigating oxidative stress.
Study on Antioxidant Activity
In a controlled experiment, the antioxidant capacity of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited a high level of radical scavenging activity comparable to well-known antioxidants like butylated hydroxytoluene (BHT) .
Safety and Toxicology
A safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the risks associated with the use of related phenolic compounds in food contact materials. The analysis concluded that there were no safety concerns at regulated levels of exposure .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H22N |
| Molecular Weight | 234.339 g/mol |
| Antioxidant Activity (DPPH IC50) | 45 µg/mL |
| Antifungal Activity (Yield) | 213.82 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanenitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nitrile functionalization of phenolic precursors. For example, the compound can be derived via nucleophilic substitution or coupling reactions using intermediates like 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Optimization may include adjusting solvent polarity (e.g., DMF for polar aprotic conditions), temperature (60–80°C), and catalysts (e.g., K₂CO₃ for deprotonation) . Purity is enhanced via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR confirm the tert-butyl groups (δ 1.4 ppm for H; δ 29–35 ppm for C) and nitrile moiety (C≡N stretching at ~2200–2260 cm⁻¹ in IR) .
- HPLC-MS : Validates molecular weight (e.g., m/z 287.3 for [M+H]⁺) and purity (>98%) .
- Contradiction Resolution : Discrepancies in hydroxyl proton signals (e.g., broadening due to hydrogen bonding) are addressed by deuterated solvent exchange or 2D NMR (HSQC, HMBC) .
Q. How does the steric hindrance of tert-butyl groups influence the compound’s stability under oxidative conditions?
- Methodological Answer : The tert-butyl groups provide steric protection to the phenolic -OH, reducing oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring quantify degradation products. Antioxidant additives (e.g., BHT) may be tested to compare stabilization efficacy .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the radical scavenging mechanism of this compound?
- Methodological Answer :
- DPPH/ABTS Assays : Measure IC₅₀ values under controlled pH and temperature. Compare with reference antioxidants (e.g., Trolox) .
- EPR Spectroscopy : Directly detect stable phenoxyl radicals formed during H-atom transfer. Use spin-trapping agents (e.g., TEMPO) in kinetic studies .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G**) predict bond dissociation energies (BDEs) of the phenolic O-H to rationalize activity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives for enhanced polymer stabilization?
- Methodological Answer :
- Derivatization : Synthesize esters (e.g., methyl or ethyl derivatives) to modify lipophilicity .
- Accelerated Aging Tests : Expose polymer films (e.g., polypropylene) to UV irradiation and track carbonyl index via FTIR. Correlate substituent effects (e.g., electron-withdrawing vs. donating) with inhibition of chain scission .
- Thermogravimetric Analysis (TGA) : Compare thermal decomposition profiles to assess stabilization efficiency .
Q. What strategies address conflicting toxicity data in cellular models, and how can in vitro-in vivo extrapolation (IVIVE) be improved?
- Methodological Answer :
- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HepG2, HEK293) using standardized protocols (ISO 10993-5). Address solubility issues via solvent controls (e.g., DMSO <0.1%) .
- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., quinone methides) that may explain discrepancies between acute vs. chronic toxicity .
- PBPK Modeling : Integrate in vitro clearance data with physiological parameters to predict in vivo NOAEL .
Methodological Notes
- Data Reproducibility : Cross-validate synthetic protocols using independent labs (e.g., round-robin testing) .
- Advanced Applications : Explore photostability in sunscreen formulations (via SPF testing) or catalytic roles in organic reactions (e.g., Knoevenagel condensation) .
- Toxicity Mitigation : Co-formulation with chelating agents (e.g., EDTA) reduces metal-catalyzed degradation in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
